Tetrakis(methylthio)tetrathiafulvalene

CAS No.: 51501-77-0

Cat. No.: VC2320277

Molecular Formula: C10H12S8

Molecular Weight: 388.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51501-77-0 |

|---|---|

| Molecular Formula | C10H12S8 |

| Molecular Weight | 388.7 g/mol |

| IUPAC Name | 2-[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(methylsulfanyl)-1,3-dithiole |

| Standard InChI | InChI=1S/C10H12S8/c1-11-5-6(12-2)16-9(15-5)10-17-7(13-3)8(14-4)18-10/h1-4H3 |

| Standard InChI Key | LLLXUARUONPZIY-UHFFFAOYSA-N |

| SMILES | CSC1=C(SC(=C2SC(=C(S2)SC)SC)S1)SC |

| Canonical SMILES | CSC1=C(SC(=C2SC(=C(S2)SC)SC)S1)SC |

Introduction

Chemical Structure and Physical Properties

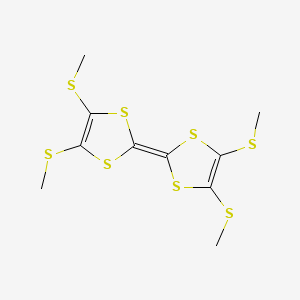

Tetrakis(methylthio)tetrathiafulvalene is an organosulfur compound with the molecular formula C₁₀H₁₂S₈. Its structure consists of a tetrathiafulvalene (TTF) core with four methylthio substituents. The compound is also known by its systematic name 2-[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(methylsulfanyl)-1,3-dithiole, reflecting its chemical structure with two dithiole rings connected by a carbon-carbon double bond . The TTF core is a strong electron donor, which accounts for the compound's interesting electronic properties and its ability to form stable radical cations.

The physical properties of TMT-TTF have been well-documented and are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 51501-77-0 |

| Molecular Weight | 388.722 g/mol |

| Density | 1.56 g/cm³ |

| Melting Point | 96°C |

| Boiling Point | 397.1°C at 760 mmHg |

| Flash Point | 186.1°C |

| Molecular Formula | C₁₀H₁₂S₈ |

| Exact Mass | 387.87000 |

| LogP | 6.77820 |

| Index of Refraction | 1.808 |

These physical characteristics indicate that TMT-TTF is a relatively stable solid at room temperature with a moderate melting point . The compound's high LogP value suggests significant lipophilicity, which influences its solubility profile in various solvents.

Electronic Properties and Oxidation States

One of the most fascinating aspects of TMT-TTF is its ability to exist in multiple oxidation states, each with distinct electronic properties. The neutral compound can undergo oxidation to form stable radical cations (TMT-TTF- +) and dications (TMT-TTF²+). These oxidized species have been successfully stabilized and isolated using specific oxidation agents with weakly coordinating anions, such as [Al(ORF)4]⁻ where ORF represents OC(CF3)3 .

The stabilized radical cation and dication exhibit distinctive spectroscopic properties. Research has shown that these oxidized forms are soluble in various solvents, allowing for systematic investigation using absorption spectroscopy, ¹H NMR, and electron paramagnetic resonance (EPR) measurements . The electronic properties of these species have been studied in conjunction with theoretical calculations to better understand their behavior and potential applications.

The importance of the weakly coordinating anion in stabilizing these oxidized species cannot be overstated. The synthetic approach using specific salts of weakly coordinating anions has proven useful for creating stable radical cations of TMT-TTF and other tetrathiafulvalene derivatives in both solution and solid states . This methodology opens avenues for further research into structure-property relationships and the development of new functional materials based on these stable radicals.

Crystal Structure and Solid-State Behavior

The crystal structure of TMT-TTF and its derivatives provides valuable insights into its electronic behavior and potential applications. Studies have revealed that in the crystalline state, TMT-TTF can form various interesting structural arrangements depending on its oxidation state and counterions.

In hybrid materials such as TMT-TTF bismuth chlorides, the compound displays diverse structural parameters. For instance, in compounds such as [TMT-TTF]₄[Bi₆Cl₂₂], the TMT-TTF exists as radical cations with specific structural characteristics . The central carbon-carbon bond distances in these structures range from approximately 1.35 to 1.41 Å, with varying dihedral angles for the TTF core . These structural parameters are critical indicators of the electronic state of the molecule.

The following table summarizes some key structural parameters observed in TMT-TTF bismuth chloride compounds:

| Compound | TTF Cation Type | Central C-C Bond Distance (Å) | Dihedral Angle for TTF Core (deg) | Shortest S···Cl Distance (Å) |

|---|---|---|---|---|

| [TMT-TTF]₄[Bi₆Cl₂₂] | TTF- + | 1.39(3) - 1.41(3) | 4.045 - 9.067 | 3.375 |

| [TMT-TTF]₃[Bi₄Cl₁₆] | Mixed TTF- +/TTF²+ | 1.398(17) - 1.440(18) | 0.000 - 6.927 | 3.435 |

| [TMT-TTF]₂[Bi₃Cl₁₃] | TTF²+ | 1.450(17) - 1.49(2) | 0.000 - 45.044 | 3.218 |

| [TMT-TTF]₂[Bi₂Cl₁₀] | TTF²+ | 1.421(13) - 1.438(12) | 0.00 | 3.195 |

| [TMT-TTF][Bi₂Cl₈] | TTF²+ | 1.48(5) | 49.305 | 3.412 |

These structural data reveal that the central C-C bond distance generally increases with the oxidation state, with the dication showing longer bonds than the radical cation . This trend aligns with the expected electronic configuration changes that occur during oxidation.

π-Dimer Formation and Magnetic Properties

An intriguing property of TMT-TTF and related compounds is their tendency to form π-dimers, especially in their radical cation state. These π-dimers demonstrate unique magnetic properties due to the interactions between unpaired electrons. While direct information on TMT-TTF's magnetic properties is limited in the provided sources, insights can be gained from studies on related compounds such as tetrakis(ethylthio)tetrathiafulvalene.

Similar behavior might be expected for TMT-TTF radical cations, given the structural similarities between these compounds. The antiferromagnetic interactions within π-dimers can be characterized by exchange interaction parameters, which for tetrakis(ethylthio)tetrathiafulvalene have been estimated at approximately -3.55 × 10³ K .

Applications in Materials Science

The unique electronic properties of TMT-TTF make it valuable for various applications in materials science. The compound has been extensively used in the development of organic conductors and supramolecular systems. Its ability to form stable radical cations and dications has made it particularly useful in creating novel functional materials with tunable electronic properties.

One significant application area is in hybrid organic-inorganic materials, such as the TMT-TTF bismuth chlorides mentioned earlier. These materials represent an interesting class of compounds where the electronic properties of the organic component (TMT-TTF) interact with the structural and electronic features of the inorganic component . Such hybrid materials often exhibit unique electronic, magnetic, or optical properties that neither component possesses individually.

Additionally, the stable radical cations of TMT-TTF have potential applications in molecular electronics and as components in charge-transfer complexes. The synthetic approach using weakly coordinating anions to stabilize these radical species opens up possibilities for creating new functional materials with specific electronic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume